Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate is a complex organic compound with a unique structure that combines a quinoline moiety with a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate typically involves multiple steps:
-
Formation of the Quinoline Intermediate: : The synthesis begins with the preparation of the 7-methoxyquinoline intermediate. This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
-
Pyridine Ring Formation: : The next step involves the formation of the pyridine ring. This can be done through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
-
Coupling Reaction: : The quinoline and pyridine intermediates are then coupled through an etherification reaction. This involves the reaction of the hydroxyl group on the quinoline with a halogenated pyridine derivative in the presence of a base like potassium carbonate.
-
Esterification: : Finally, the ester group is introduced through a reaction with methyl chloroacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate has shown potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases like cancer or infections.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic structure.
Mechanism of Action
The mechanism by which Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyridine rings can intercalate with DNA or bind to active sites of enzymes, inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate
- Methyl 2-(3-methoxy-5-((8-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate
Uniqueness
Compared to similar compounds, Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate is unique due to the specific positioning of the methoxy groups and the quinoline ring. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18N2O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl 2-[3-methoxy-5-(7-methoxyquinolin-4-yl)oxypyridin-2-yl]acetate |
InChI |
InChI=1S/C19H18N2O5/c1-23-12-4-5-14-15(8-12)20-7-6-17(14)26-13-9-18(24-2)16(21-11-13)10-19(22)25-3/h4-9,11H,10H2,1-3H3 |
InChI Key |
WKONMPOCOOUHGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)OC3=CC(=C(N=C3)CC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.